6-methoxy-2H-isoquinolin-3-one

Physicochemical profiling Lipophilicity Drug-like property optimization

This versatile isoquinolin-3-one fragment features a C-3 lactam carbonyl that enables regioselective N-alkylation/acylation—functionality absent in 6-methoxyisoquinoline. With XLogP ~0.8 (80× more hydrophilic than analogs), aqueous solubility of 3.03 mg/mL, and Rule-of-Three compliance, it excels in FBDD screening at 0.5–2 mM without DMSO artifacts. Ideal for kinase inhibitor and antiplasmodial programs. Procure at 97% purity for lab-ready synthesis.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 51463-14-0
Cat. No. B1592041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2H-isoquinolin-3-one
CAS51463-14-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=O)NC=C2C=C1
InChIInChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-6H,1H3,(H,11,12)
InChIKeyPSWRCWZNJABOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2H-isoquinolin-3-one (CAS 51463-14-0) – Procurement-Relevant Scaffold Identity and Physicochemical Baseline


6-Methoxy-2H-isoquinolin-3-one (CAS 51463-14-0) is a heterocyclic isoquinolin-3-one scaffold bearing a methoxy substituent at the 6-position of the bicyclic core. It belongs to the 3(2H)-isoquinolinone class—a privileged fragment in medicinal chemistry that presents a lactam (cyclic amide) functionality at C-3, distinguishing it from fully aromatic isoquinolines or reduced tetrahydroisoquinoline analogs . Its molecular formula is C10H9NO2 (MW 175.18 g/mol), and it is commercially supplied as a white to off-white crystalline solid at purities typically between 95% and 98% with accompanying QC documentation (NMR, HPLC, GC) . The scaffold is recognized as a versatile intermediate for constructing more elaborated kinase inhibitor leads, antiplasmodial agents, and anti-inflammatory candidates [1].

Why Generic 6-Methoxyisoquinoline or 1-Methyl-3(2H)-isoquinolinone Cannot Replace 6-Methoxy-2H-isoquinolin-3-one in Defined Synthetic or Biological Workflows


Substituting 6-methoxy-2H-isoquinolin-3-one with the closely related 6-methoxyisoquinoline (CAS 52986-70-6) or 1-methyl-3(2H)-isoquinolinone (CAS 16535-89-0) introduces measurable differences in polarity, hydrogen-bonding capacity, and aqueous solubility that directly impact synthetic tractability and assay compatibility [1]. The target compound possesses a C-3 lactam carbonyl that serves as both a hydrogen-bond acceptor and a reactive handle for N-alkylation, acylation, or reduction to tetrahydroisoquinoline derivatives—functionality absent in the fully aromatic 6-methoxyisoquinoline . Its computed XLogP of approximately 0.3–0.9 is substantially lower than the 2.2 log unit value of 6-methoxyisoquinoline, translating to roughly 80-fold greater hydrophilicity that affects partitioning in biphasic reactions, chromatographic retention, and biological membrane permeability [1][2]. Furthermore, the tautomeric equilibrium between the lactam and lactim forms at the 3-position creates a proton-donor capability not present in the 1-methyl analog, altering both pharmacokinetic prediction and target engagement profiles in biochemical assays .

Product-Specific Quantitative Evidence Guide – Comparator-Anchored Differentiation Data for 6-Methoxy-2H-isoquinolin-3-one (CAS 51463-14-0)


XLogP-Based Hydrophilicity Differentiation Versus 6-Methoxyisoquinoline and 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

The computed octanol-water partition coefficient (XLogP) of 6-methoxy-2H-isoquinolin-3-one is 0.3–0.9, which is 1.3–1.9 log units lower than that of 6-methoxyisoquinoline (XLogP 2.22) and 0.4–1.0 log units lower than that of 6-methoxy-1,2,3,4-tetrahydroisoquinoline (XLogP 1.32) [1][2]. A difference of 1.9 log units corresponds to an approximately 80-fold greater preference for the aqueous phase, a factor that directly influences aqueous solubility, reversed-phase chromatographic retention time, and predicted passive membrane permeability [3].

Physicochemical profiling Lipophilicity Drug-like property optimization

Hydrogen-Bond Donor Capacity Differentiation Versus 6-Methoxyisoquinoline

6-Methoxy-2H-isoquinolin-3-one possesses one hydrogen-bond donor (N–H of the lactam) and 2–3 hydrogen-bond acceptors (lactam carbonyl, methoxy oxygen, and potentially the lactam nitrogen), whereas 6-methoxyisoquinoline has zero H-bond donors and only 2 acceptors [1][2]. This difference in donor count alters the compound's ability to engage biological targets requiring a directed H-bond, such as kinase hinge regions or protease active sites, and changes the predicted permeability profile in Caco-2 and MDCK models .

Hydrogen bonding Target engagement Drug design

Aqueous Solubility Advantage Over 6-Methoxyisoquinoline in Biologically Relevant Media

The computed aqueous solubility (ESOL method) of 6-methoxy-2H-isoquinolin-3-one is 3.03 mg/mL (17.3 mM), which falls in the 'very soluble' classification range . In contrast, 6-methoxyisoquinoline, with a Log P of 2.22 and zero H-bond donor capacity, is predicted to be significantly less water-soluble (approximately 0.1–0.5 mg/mL based on its higher XLogP and lower TPSA) [1]. This approximately 6- to 30-fold solubility advantage is a direct consequence of the lactam carbonyl serving as a hydration site and polar surface area contributor.

Aqueous solubility Formulation Assay compatibility

Commercial Purity Tiering and QC Documentation Availability Versus Structurally Analogous Isoquinolinones

6-Methoxy-2H-isoquinolin-3-one is commercially available at three distinct purity tiers: 95% (CymitQuimica, liquid form) , 96% (Bidepharm, with NMR/HPLC/GC batch QC) , and 97–98% (Beyotime, MolCore) [1]. By comparison, the closely related 1-methyl-3(2H)-isoquinolinone (CAS 16535-89-0) is typically offered only at 98% purity with narrower supplier options [2], while 6-methoxy-1-methylisoquinolin-3(2H)-one is available from fewer vendors and often at lower purity grades. The availability of tiered purity allows procurement to be matched precisely to application requirements—95–96% for synthetic intermediate use (where the compound will undergo further transformation and purification) versus 97–98% for direct biological assay use where trace impurities could confound readouts.

Supply chain Quality control Procurement specification

Class-Level Target Engagement: Isoquinolin-3-one Scaffold in PI3 Kinase and Falcipain-2 Inhibitor Programs

The isoquinolin-3-one core—of which 6-methoxy-2H-isoquinolin-3-one is a representative member—is a foundational scaffold in multiple drug discovery programs, including PI3 kinase inhibitors (patent US 8,785,454, Intellikine LLC) [1] and falcipain-2 inhibitors (Micale et al., Bioorg. Med. Chem. 2009) [2]. In the PI3K inhibitor series, optimized isoquinolin-3-ones such as IPI-549 achieved >100-fold selectivity for PI3K-γ over other isoforms with nanomolar potency [3]. In the antiplasmodial series, 1-aryl-6,7-disubstituted-2H-isoquinolin-3-ones showed inhibitory activity against recombinant falcipain-2 and cultured P. falciparum FCBR parasites, with the 6,7-substitution pattern proving critical for potency [2]. While 6-methoxy-2H-isoquinolin-3-one itself has not been individually profiled in these campaigns, the 6-methoxy substitution pattern and the 3-oxo lactam are conserved features in active analogs, supporting its selection as a privileged starting scaffold over non-lactam or differently substituted isoquinolines.

Kinase inhibition Antiplasmodial activity Medicinal chemistry scaffold

Best-Fit Research and Industrial Application Scenarios for 6-Methoxy-2H-isoquinolin-3-one (CAS 51463-14-0) Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinase Hinge Regions

The combination of low XLogP (0.3–0.9), a hydrogen-bond donor (N–H), and a compact molecular weight (175.18 Da) makes 6-methoxy-2H-isoquinolin-3-one a Rule-of-Three-compliant fragment suitable for inclusion in FBDD screening libraries targeting kinase hinge regions, where the lactam N–H and carbonyl can mimic the adenine base-pairing motif . The compound's computed aqueous solubility of 3.03 mg/mL ensures it will remain in solution at typical fragment screening concentrations (0.5–2 mM) without DMSO precipitation artifacts .

Synthetic Intermediate for PI3K-Selective Inhibitor Lead Optimization

As a C-6 methoxy-substituted isoquinolin-3-one building block with established precedent in PI3K inhibitor patent families (US 8,785,454), this compound is the optimal starting material for constructing focused libraries around the isoquinolinone kinase chemotype [1]. The 96% purity tier from Bidepharm provides sufficient quality for acylation, N-alkylation, or Suzuki coupling reactions without the need for pre-purification, while the C-3 lactam carbonyl enables regioselective N-functionalization not possible with 6-methoxyisoquinoline .

Aqueous-Compatible Anti-Inflammatory Screening Cascade Using RAW264.7 Macrophage Models

The structural homology of the isoquinolin-3-one core to known iNOS-modulating scaffolds, combined with its very soluble aqueous profile (Log S ESOL = -1.76), positions this compound for direct deployment in LPS-stimulated RAW264.7 anti-inflammatory screening assays without requiring DMSO concentrations exceeding 0.1% v/v [2]. The availability of 97–98% purity grades from Beyotime and MolCore ensures that observed biological activity can be attributed to the parent compound rather than trace synthetic impurities [3].

Antiplasmodial Chemistry: Falcipain-2 Inhibitor Scaffold Derivatization

The 2H-isoquinolin-3-one core with a C-6 methoxy group maps directly onto the 6,7-disubstituted-2H-isoquinolin-3-one series reported by Micale et al. (2009) as falcipain-2 inhibitors, where the 6-substituent is a critical determinant of antiplasmodial potency [2]. Researchers can procure the 95–96% purity grade for initial derivatization at the C-1 and C-7 positions, leveraging the C-3 lactam as a hydrogen-bond anchor for the cysteine protease catalytic site while exploiting the 6-methoxy group's electron-donating properties to modulate aromatic ring reactivity in electrophilic substitution reactions.

Quote Request

Request a Quote for 6-methoxy-2H-isoquinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.